5,5-Dimethyl-4-phenylfuran-2(5H)-one

Description

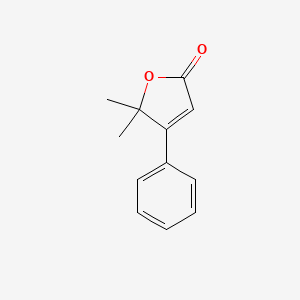

5,5-Dimethyl-4-phenylfuran-2(5H)-one is a substituted furanone derivative characterized by a phenyl group at position 4 and two methyl groups at position 5 of the furan ring.

Properties

IUPAC Name |

5,5-dimethyl-4-phenylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKJCJZGQVIICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)O1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508196 | |

| Record name | 5,5-Dimethyl-4-phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-02-8 | |

| Record name | 5,5-Dimethyl-4-phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenylfuran-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced by heating with an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.

Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

Medicine: Potential therapeutic applications could be explored based on its chemical structure.

Industry: It could be used in the manufacture of fine chemicals, fragrances, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenylfuran-2(5H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5,5-Dimethyl-4-phenylfuran-2(5H)-one and related furanone derivatives:

Research Findings and Case Studies

Thermal Stability

- 4-Ethoxy-5,5-dimethylfuran-2(5H)-one decomposes at 200°C in air to form ethylene and ketones, whereas 3-hydroxy derivatives release CO₂ and acetaldehyde under similar conditions .

- The phenyl group in this compound stabilizes the furan ring, delaying thermal degradation compared to non-aromatic analogs .

Pharmacological Insights

- A metabolite of DFB ([3-[(3,4-difluorobenzyl)oxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one]) undergoes sulfonation and glucuronidation, highlighting the role of 5,5-dimethyl substitution in modulating metabolic pathways .

Data Tables

Table 1: Structural Comparison of Furanone Derivatives

| Compound | Position 3 | Position 4 | Position 5 |

|---|---|---|---|

| This compound | H | Ph | 5,5-diMe |

| 4-Methoxy-3,5-diphenylfuran-2(5H)-one | Ph | OMe | Ph |

| 3,5-Diphenylfuran-2(5H)-one | Ph | H | Ph |

Biological Activity

5,5-Dimethyl-4-phenylfuran-2(5H)-one, also known as EVT-3647568, is a synthetic organic compound belonging to the furanone class. Its unique structure, characterized by a furan ring substituted with a phenyl group and two methyl groups, has attracted attention for its potential biological activities, including antifungal and anti-inflammatory properties.

- Molecular Formula: C12H12O2

- Molecular Weight: 188.22 g/mol

- IUPAC Name: 5,5-dimethyl-4-phenylfuran-2-one

- CAS Number: 15958-02-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and exhibit antifungal effects by disrupting cellular structures in target organisms .

Antifungal Activity

Recent research has highlighted the antifungal potential of this compound against various fungal strains. A study evaluated its efficacy against Sclerotinia sclerotiorum, demonstrating significant inhibitory effects. The effective concentration (EC50) values for modified derivatives of this compound were reported as follows:

| Compound | EC50 (mg/L) |

|---|---|

| Original Compound | 10.62 |

| Modified Compound I (V-6) | 1.51 |

| Modified Compound II (VI-7) | 1.81 |

These results indicate that modifications to the compound can enhance its antifungal potency significantly .

Anti-inflammatory Activity

In addition to its antifungal properties, this compound has been explored for its anti-inflammatory effects. It has been identified as a potential selective COX-2 inhibitor, which could provide therapeutic benefits in treating inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators .

Case Studies and Research Findings

-

Antifungal Efficacy Study :

- A series of derivatives were synthesized and tested for their antifungal activities. The study found that increasing steric hindrance at the ortho-position of the phenyl ring improved antifungal activity against Sclerotinia sclerotiorum. The structural modifications led to compounds with EC50 values significantly lower than that of the original compound .

- Inflammation Model :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.